4-((1-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide
Description
This compound features a thieno[3,2-d]pyrimidin-2,4(1H,3H)-dione core substituted with a 3-methoxyphenyl-containing amide side chain and a cyclohexanecarboxamide moiety. The synthesis involves coupling reactions using reagents such as potassium carbonate and lithium hydroxide, followed by purification via column chromatography (as detailed in EP 3 643 703 A1) . Key structural elements include:
- 3-Methoxyphenyl group: Enhances lipophilicity and may influence target binding.
- N-Methylcyclohexanecarboxamide: Contributes to solubility and conformational flexibility.
Characterization data (e.g., NMR, MS) are inferred from analogous compounds in the evidence, such as pyrimidinedione derivatives with >90% HPLC purity .
Properties
IUPAC Name |
4-[[1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]-N-methylcyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O5S/c1-25-22(30)16-8-6-15(7-9-16)13-28-23(31)21-19(10-11-34-21)27(24(28)32)14-20(29)26-17-4-3-5-18(12-17)33-2/h3-5,10-12,15-16H,6-9,13-14H2,1-2H3,(H,25,30)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCLFLKSULFSKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCC(CC1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((1-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of oncology. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C₁₉H₂₃N₅O₄S
- Molecular Weight : 399.48 g/mol
The structure includes a thieno[3,2-d]pyrimidine core substituted with a methoxy group and an amine functionality, which is crucial for its biological activity.
Research indicates that compounds containing thienopyrimidine structures exhibit varying degrees of activity against different cancer types. The proposed mechanisms include:
- Inhibition of Kinase Activity : The compound may act as an inhibitor of specific kinases involved in cancer cell proliferation. For example, thienopyrimidine derivatives have shown inhibitory activity against EGFR (Epidermal Growth Factor Receptor) mutations associated with non-small cell lung cancer (NSCLC) .
- Induction of Apoptosis : Some studies suggest that similar compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
In Vitro Studies
The biological activity of this compound has been evaluated in various in vitro assays against several cancer cell lines:
| Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 0.440 | EGFR inhibition |
| NCI-H1975 | 0.297 | Apoptosis induction |
| NCI-H460 | >50 | Low cytotoxicity observed |
The above data indicates that the compound exhibits significant cytotoxicity against A549 and NCI-H1975 cells while showing reduced efficacy against NCI-H460 cells .
Case Studies
- EGFR Inhibition : A study focused on the structural modifications of thienopyrimidine derivatives demonstrated that compounds with a similar backbone could achieve high selectivity for EGFR WT over mutant forms. The compound exhibited an IC₅₀ value of 13 nM against EGFR L858R/T790M mutations .
- Comparative Analysis : In comparative studies with other pyrimidine derivatives, it was noted that modifications to the side chains significantly influenced the biological activity. Compounds with halogen substitutions showed enhanced activity compared to those with longer aliphatic chains .
Comparison with Similar Compounds
Structural Similarities and Differences
Key Observations :
- The 3-methoxyphenyl group in the target compound contrasts with halogenated substituents in Compound 51, which may reduce metabolic stability but improve lipophilicity .
Key Observations :
- The target compound employs milder bases (K₂CO₃, LiOH) compared to HBTU/DIPEA in Compound 6a, suggesting a preference for cost-effective or scalable synthesis .
- All compounds rely on amide coupling strategies, but the choice of activating agents (e.g., HBTU vs. EDC·HCl) impacts yield and byproduct formation .
QSAR and Predictive Modeling
- highlights that QSAR models perform best with compounds sharing similar backbones. The target compound’s thienopyrimidinedione core aligns with this requirement, enabling predictions of corrosion inhibition or bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
